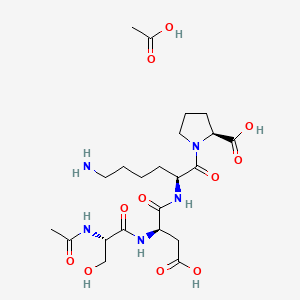

N-Acetyl-Ser-Asp-Lys-Pro (acetate)

Übersicht

Beschreibung

N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) ist ein natürlich vorkommendes Tetrapeptid, das für seine entzündungshemmenden und antifibrotischen Eigenschaften bekannt ist . Es wird aus Thymosin Beta 4 gewonnen, einem kleinen Protein, das in verschiedenen Geweben weit verbreitet ist . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen, insbesondere bei der Reduzierung von Herzfibrose und Entzündungen, große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) beinhaltet die sequentielle Kupplung von geschützten Aminosäuren. Der Prozess beginnt typischerweise mit der Schutzgruppen-Bildung der Amino- und Carboxylgruppen der Aminosäuren, um unerwünschte Nebenreaktionen zu verhindern. Die geschützten Aminosäuren werden dann mit Peptid-Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart einer Base wie N-Methylmorpholin (NMM) gekoppelt . Nach den Kupplungsreaktionen werden die Schutzgruppen entfernt, um das endgültige Tetrapeptid zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) unter Verwendung der Festphasen-Peptidsynthese (SPPS) im großen Maßstab durchgeführt werden. Dieses Verfahren ermöglicht die effiziente und automatisierte Synthese von Peptiden, indem die erste Aminosäure an ein festes Harz gebunden und die restlichen Aminosäuren sequentiell hinzugefügt werden . Die Verwendung von automatisierten Peptidsynthesizern und Hochdurchsatz-Reinigungstechniken stellt die Produktion von hochreinen Peptiden in großem Maßstab sicher.

Analyse Chemischer Reaktionen

Reaktionstypen

N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) unterliegt hauptsächlich Hydrolysereaktionen, bei denen es durch proteolytische Enzyme in seine konstituierenden Aminosäuren zerlegt wird . Es ist unter physiologischen Bedingungen relativ stabil und unterliegt nicht leicht Oxidations- oder Reduktionsreaktionen.

Gängige Reagenzien und Bedingungen

Die Hydrolyse von N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) wird typischerweise durch Enzyme wie Prolyl-Oligopeptidase und Angiotensin-Converting-Enzym katalysiert . Diese Reaktionen laufen unter milden Bedingungen ab, normalerweise bei physiologischem pH-Wert und Temperatur.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die durch die Hydrolyse von N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) gebildet werden, sind seine konstituierenden Aminosäuren: N-Acetyl-Serin, Asparaginsäure, Lysin und Prolin .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) wurde umfassend auf sein therapeutisches Potenzial in verschiedenen Bereichen untersucht:

Herz-Kreislauf-Medizin: Es hat sich gezeigt, dass es das Herzfibrose und Entzündungen reduziert, was es zu einem potenziellen Therapeutikum für Erkrankungen wie Bluthochdruck und Herzinsuffizienz macht.

Fibroseforschung: Es wurde auf seine Fähigkeit untersucht, die Fibrose in verschiedenen Organen, einschließlich Leber, Nieren und Lunge, zu hemmen.

Wirkmechanismus

N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) entfaltet seine Wirkungen durch die Modulation mehrerer molekularer Pfade:

Hemmung der NF-κB-Signalisierung: Es hemmt die Aktivierung des nukleären Faktor-Kappa B (NF-κB), eines wichtigen Transkriptionsfaktors, der an Entzündungen und Fibrose beteiligt ist.

Reduktion des ER-Stresses: Die Verbindung schwächt den endoplasmatischen Retikulum (ER)-Stress ab, indem sie die Signalwege der fehlgefalteten Proteinantwort (UPR) hemmt.

Modulation der Zytokinproduktion: Es reduziert die Produktion von proinflammatorischen Zytokinen wie Interleukin-6 (IL-6) und Tumornekrosefaktor-alpha (TNF-α).

Wirkmechanismus

N-acetyl-seryl-aspartyl-lysyl-proline (acetate) exerts its effects by modulating several molecular pathways:

Inhibition of NF-κB Signaling: It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation and fibrosis.

Reduction of ER Stress: The compound attenuates endoplasmic reticulum (ER) stress by inhibiting the unfolded protein response (UPR) pathways.

Modulation of Cytokine Production: It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) ist im Vergleich zu anderen Peptiden aufgrund seiner spezifischen antifibrotischen und entzündungshemmenden Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Thymosin Beta 4: Das Vorläuferprotein, aus dem N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) gewonnen wird.

Substrate der Prolyl-Oligopeptidase: Andere Peptide, die Substrate für die Prolyl-Oligopeptidase sind, die ähnliche biologische Aktivitäten aufweisen können.

N-Acetyl-Seryl-Aspartyl-Lysyl-Prolin (Acetat) zeichnet sich durch seine spezifische Rolle bei der Modulation von Fibrose und Entzündungen aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is a tetrapeptide with significant biological activity, particularly in the context of inflammation and tissue damage. This compound has been studied for its roles in various physiological processes, including anti-inflammatory effects, renal protection, and modulation of hematopoietic activity.

Overview of Ac-SDKP

Ac-SDKP is an endogenous peptide produced primarily in the bone marrow and is known to be a substrate for angiotensin-converting enzyme (ACE). Its biological functions are linked to its ability to modulate inflammatory responses and tissue remodeling, making it a compound of interest in cardiovascular and renal pathologies.

Key Findings

- Macrophage Activity : Ac-SDKP has been shown to inhibit macrophage activation and migration, which are critical processes in inflammation. In vitro studies demonstrated that Ac-SDKP significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α from macrophages stimulated with lipopolysaccharides (LPS) . Specifically, TNF-α levels dropped from 1,853.9 ± 132.2 pg/ml (LPS alone) to 1,289.8 ± 34.6 pg/ml when treated with 10 nM Ac-SDKP, indicating a statistically significant reduction ().

- Fibrosis and Tissue Damage : In models of hypertension-induced target organ damage, Ac-SDKP reduced interstitial collagen deposition and expression of galectin-3, a marker associated with macrophage infiltration and fibrosis . This suggests that Ac-SDKP not only mitigates inflammation but also plays a role in preventing fibrotic changes in tissues.

- Inhibition of Bone Marrow Stem Cell Differentiation : The peptide inhibits the differentiation of bone marrow stem cells into macrophages, further contributing to its anti-inflammatory properties . This multiphasic action highlights its potential therapeutic applications in conditions characterized by excessive inflammation.

Renal Protective Effects

Ac-SDKP has demonstrated protective effects against renal damage associated with diabetes mellitus and other conditions leading to glomerular injury. Research indicates that Ac-SDKP can mitigate renal fibrosis and improve kidney function by reducing inflammatory cell infiltration and promoting tissue repair mechanisms .

Table 1: Summary of Renal Protective Effects

| Study Reference | Condition Studied | Key Findings |

|---|---|---|

| Diabetes Mellitus | Reduced renal fibrosis and inflammation | |

| Antiglomerular Basement Membrane Disease | Inhibition of renal damage |

Hematopoietic Activity

Ac-SDKP also influences hematopoiesis, the process by which blood cells are formed. It has been implicated in promoting erythropoiesis under certain conditions, potentially through modulation of cytokine signaling pathways that govern blood cell development .

Case Studies

Several case studies have highlighted the therapeutic potential of Ac-SDKP:

- Hypertensive Models : In animal models subjected to angiotensin II-induced hypertension, administration of Ac-SDKP resulted in decreased myocardial fibrosis and reduced macrophage infiltration into cardiac tissues . These findings underscore its potential as a cardioprotective agent.

- Diabetic Nephropathy : In diabetic models, Ac-SDKP treatment led to significant improvements in renal histology and function, suggesting its role as a protective agent against diabetic nephropathy .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13+,14-,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSLFKMYLHUWSA-UOIZBMALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N5O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.